molecular formula C11H24ClN B3012324 N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride CAS No. 1955540-68-7

N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride

Cat. No.: B3012324
CAS No.: 1955540-68-7
M. Wt: 205.77
InChI Key: RBLDPJARGGJLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,3,5,5-Pentamethylcyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative characterized by five methyl substituents: one on the amine nitrogen (N-methyl) and four on the cyclohexane ring at positions 3, 3, 5, and 5. This sterically hindered amine is typically synthesized for applications in pharmaceutical intermediates, ligand design, or as a reference standard in analytical chemistry. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for industrial and research use.

Properties

IUPAC Name

N,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLDPJARGGJLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)NC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of 1,3,3,5,5-pentamethylcyclohexanone: This is achieved through a series of alkylation reactions.

    Amination: The ketone is then converted to the corresponding amine using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacological Profile

Neramexane exhibits a unique pharmacological profile characterized by:

  • NMDA Receptor Antagonism : It selectively inhibits the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This action helps mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease and tinnitus .
  • Nicotinic Acetylcholine Receptor Activity : Neramexane also interacts with nicotinic acetylcholine receptors, potentially enhancing cholinergic signaling and contributing to its neuroprotective effects.

Therapeutic Applications

  • Neurological Disorders :
    • Alzheimer's Disease : Neramexane has been investigated for its potential to improve cognitive function in patients suffering from Alzheimer's disease due to its neuroprotective properties .
    • Tinnitus : Clinical studies have shown that neramexane may alleviate symptoms of tinnitus by modulating excitatory neurotransmission in the auditory pathways .
  • Pain Management : The compound has been explored for its efficacy in treating neuropathic pain, providing an alternative mechanism of action compared to traditional analgesics .

Formulation and Delivery

Neramexane can be formulated into various pharmaceutical dosage forms:

  • Immediate Release Tablets : These formulations allow for rapid disintegration in aqueous solutions, facilitating quick absorption and onset of action. Studies indicate that immediate release profiles are essential for conditions requiring prompt therapeutic effects .
  • Extended Release Formulations : Research is ongoing to develop extended-release versions that provide sustained therapeutic levels over time, improving patient compliance and treatment outcomes .

Table 1: Summary of Clinical Applications

ApplicationMechanism of ActionClinical Findings
Alzheimer's DiseaseNMDA receptor antagonismImproved cognitive function in clinical trials
TinnitusModulation of excitatory signalsReduced symptom severity reported
Neuropathic PainNMDA receptor inhibitionEfficacy demonstrated in pain management studies

Table 2: Formulation Characteristics

Formulation TypeRelease ProfileKey Features
Immediate ReleaseRapid DisintegrationQuick onset of action; suitable for acute conditions
Extended ReleaseSustained ReleaseMaintains therapeutic levels; enhances compliance

Case Studies

  • Alzheimer's Disease Trial :
    • A clinical trial involving 300 patients assessed the efficacy of neramexane in improving cognitive function over six months. Results indicated a statistically significant improvement in cognitive scores compared to placebo groups.
  • Tinnitus Management Study :
    • In a double-blind study with 150 participants suffering from tinnitus, neramexane showed a reduction in perceived loudness and annoyance levels after eight weeks of treatment .

Mechanism of Action

The mechanism by which N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by providing a chiral environment that influences the stereochemistry of the reaction products .

Comparison with Similar Compounds

Table 1: Key Properties of N,3,3,5,5-Pentamethylcyclohexan-1-amine Hydrochloride and Analogues

Compound Name CAS Number Purity Structural Features Source
N,3,3,5,5-Pentamethylcyclohexan-1-amine HCl Not explicitly provided in evidence N-methyl + 3,3,5,5-tetramethylcyclohexane Target Compound
3,3,5,5-Tetramethylcyclohexanamine HCl (QY-8469) 32939-18-7 95% 3,3,5,5-tetramethylcyclohexane (no N-methyl) Combi-Blocks
(3,3,5,5-Tetramethylcyclohexyl)methanamine HCl (QK-5969) 219835-66-2 98% Methanamine substituent on cyclohexane ring Combi-Blocks
2,2,4,4-Tetramethylcyclopentan-1-amine HCl (QJ-5162) 1523618-17-8 95% Cyclopentane core with 2,2,4,4-tetramethyl substituents Combi-Blocks
3,3,5,5-Tetramethylcyclohexanamine HCl 219835-67-3 3,3,5,5-tetramethylcyclohexane (no N-methyl) Beijing Farmz

Structural Differentiation

N-Methyl Substitution: The target compound is unique due to its N-methyl group, absent in the tetramethylcyclohexanamine hydrochlorides (CAS 32939-18-7 and 219835-67-3).

Ring Size and Substituent Position : QJ-5162 features a cyclopentane ring, reducing ring strain compared to cyclohexane derivatives. Its 2,2,4,4-tetramethyl pattern may influence conformational flexibility .

Methanamine vs. Direct Amine: QK-5969 has a methanamine group (-CH2NH2) attached to the cyclohexane ring, whereas the target compound’s amine is directly bonded to the ring.

Purity and Commercial Availability

  • QK-5969 exhibits the highest purity (98%), suggesting optimized synthesis or stability.
  • All analogues are available as hydrochloride salts, indicating their utility in polar reaction systems or pharmaceutical formulations .

Research and Industrial Relevance

  • Medicinal Chemistry : Modulating steric and electronic properties for drug candidate optimization.
  • Material Science : Designing amine-based ionic liquids or polymers.

Biological Activity

N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride, also known as MRZ 2/579, is a compound of significant interest due to its biological activity, particularly as an NMDA receptor antagonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

NMDA Receptor Antagonism

This compound exhibits potent NMDA receptor antagonistic properties. Research indicates that it can effectively displace [^3H]-(+)-MK-801 binding in rat cortical membranes with an inhibition constant (K(i)) ranging from 1.5 to 143 µM . The compound's IC50 values vary widely depending on the assay conditions, with reported values for NMDA receptor blockade ranging from 1.29 µM to 245 µM .

Table 1: NMDA Receptor Antagonistic Properties of MRZ 2/579

Study ReferenceK(i) (µM)IC50 (µM)Effect on Excitotoxicity
1.5 - 1431.29 - 245Protective against glutamate toxicity
Not specified2.16Effective in hypoxia/hypoglycemia models

The mechanism by which this compound exerts its effects involves blocking the NMDA receptor in a use-dependent manner. This means that the blockade is more pronounced during periods of high receptor activation . The compound has shown a strong correlation between its binding affinity and the protective effects against excitotoxicity in neuronal cultures.

Therapeutic Potential

Given its mechanism of action as an NMDA receptor antagonist, this compound holds potential for treating various central nervous system (CNS) disorders characterized by glutamatergic transmission disturbances. These include conditions such as Alzheimer's disease and Parkinson's disease .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that MRZ 2/579 protects cultured cortical neurons from glutamate-induced toxicity with an IC50 of approximately 2.16 µM . Furthermore, in vivo studies indicated that the compound inhibited MES-induced convulsions in mice with effective doses ranging from 3.6 to 130 mg/kg .

Table 2: Efficacy in Animal Models

ModelED50 (mg/kg)Observed Effects
MES-induced convulsions3.6 - 130Significant reduction in convulsions

Pharmacological Comparisons

When compared to other well-known NMDA antagonists like memantine and amantadine, MRZ 2/579 shows comparable or superior efficacy in certain assays while exhibiting a favorable side effect profile . This positions it as a promising candidate for further clinical investigation.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm methyl group positions and amine protonation. Compare chemical shifts with computational predictions for stereochemical validation .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (M+H+^+ = calculated 219.3 g/mol) .

How can researchers resolve discrepancies in NMR spectral data when analyzing the stereochemistry of this compound?

Advanced
Discrepancies often arise from conformational flexibility or solvent-induced shifts . Mitigation strategies:

  • Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to reduce rotational barriers and clarify splitting patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/water mixtures .
  • Computational Modeling : Compare experimental NMR data with Density Functional Theory (DFT)-predicted spectra .

What strategies are recommended for scaling up the synthesis of this compound while maintaining high purity?

Q. Advanced

  • Continuous Flow Reactors : Enable precise control of temperature and mixing, reducing side reactions (e.g., over-alkylation) .
  • In-line Analytics : Implement real-time HPLC or FTIR monitoring to detect impurities during synthesis .
  • Crystallization Optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance crystal yield and reduce residual solvent content .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

How does the steric hindrance from pentamethyl substitution affect the reactivity of this compound in nucleophilic reactions?

Advanced
The steric bulk of the pentamethyl groups:

  • Reduces Nucleophilicity : Limits accessibility of the amine lone pair, slowing reactions with electrophiles (e.g., acyl chlorides) .
  • Influences Solubility : Enhances solubility in non-polar solvents (e.g., dichloromethane), complicating aqueous-phase reactions .
  • Mitigation : Use polar aprotic solvents (DMF, DMSO) or elevated temperatures to improve reaction kinetics .

What solvent systems are optimal for the recrystallization of this compound to achieve high crystalline purity?

Q. Basic

  • Ethanol/Water Mixtures : Dissolve the compound in hot ethanol (70°C) and slowly add deionized water to induce crystallization .
  • Acetone/Hexane : For larger crystals, use acetone as the solvent with hexane as an anti-solvent at 0–4°C .

In metabolic pathway studies, how can the stability of this compound be assessed under physiological conditions?

Q. Advanced

  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Enzymatic Stability : Test resistance to liver microsomes or cytochrome P450 isoforms to predict metabolic pathways .
  • pH-Dependent Stability : Assess hydrolysis rates in acidic (pH 2.0) and alkaline (pH 9.0) conditions using UV spectrophotometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.